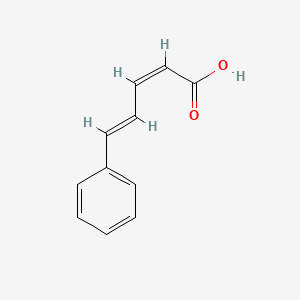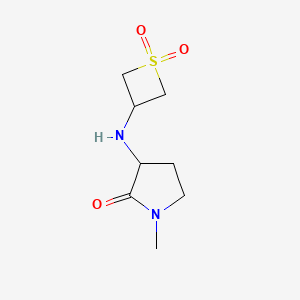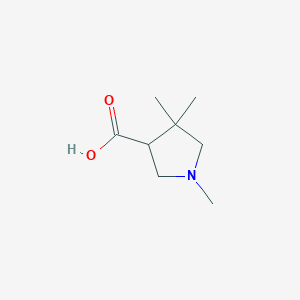
(2Z,4E)-5-phenylpenta-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-phenylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the olefination of electron-deficient alkenes with allyl acetate. This reaction is typically catalyzed by ruthenium complexes, such as [Ru(p-cymene)Cl2]2, in the presence of silver hexafluoroantimonate (AgSbF6) in dichloroethane (DCE) at elevated temperatures (110°C) for 16 hours . This method provides high efficiency and good stereo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
(2Z,4E)-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
(2Z,4E)-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2Z,4E)-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system and phenyl group allow the compound to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
類似化合物との比較
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid: Similar in structure but lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
(2Z,4E)-2-hydroxymuconic acid: Contains additional hydroxyl and carboxyl groups, which can alter its reactivity and biological activity.
Uniqueness
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is unique due to its phenyl group, which enhances its hydrophobicity and ability to interact with aromatic systems in biological molecules. This structural feature distinguishes it from other dienoic acids and contributes to its diverse applications in research and industry.
特性
CAS番号 |
28010-13-1 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC名 |
(2Z,4E)-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5- |
InChIキー |
FEIQOMCWGDNMHM-HXGSSHHBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C\C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)

![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)

![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)

